Methyl 4-[(fluorosulfonyl)methyl]benzoate

Chemical Biology Covalent Inhibitor Design Hydrolytic Stability

SuFEx chemistry often relies on aryl sulfonyl fluorides prone to premature hydrolysis, jeopardizing probe integrity. Methyl 4-(fluorosulfonylmethyl)benzoate solves this: the benzylic spacer boosts aqueous stability while providing a functionalizable methylene site. • Enhanced hydrolytic stability preserves probes during biological assays. • Methylene group allows halogenation or cross-coupling for scaffold diversification. • Supplied as a ≥95% pure powder, stable at room temperature. Global shipping from BenchChem ensures rapid access for R&D scale-up.

Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
CAS No. 1955558-09-4
Cat. No. B1435705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(fluorosulfonyl)methyl]benzoate
CAS1955558-09-4
Molecular FormulaC9H9FO4S
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)F
InChIInChI=1S/C9H9FO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3
InChIKeyHRGYPBNOTSTBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(fluorosulfonyl)methyl]benzoate: Specifications & Structure


Methyl 4-[(fluorosulfonyl)methyl]benzoate (CAS 1955558-09-4) is a benzylic sulfonyl fluoride featuring a methyl benzoate ester and a para‑positioned ‑CH₂‑SO₂F warhead. Its molecular formula is C₉H₉FO₄S and molecular weight is 232.23 g/mol . The compound is supplied as a powder, is stable at room temperature, and has a certified purity of 95% . The benzylic sulfonyl fluoride moiety is a privileged SuFEx (Sulfur(VI) Fluoride Exchange) handle that enables chemoselective covalent bond formation under mild conditions [1].

Methyl 4-[(fluorosulfonyl)methyl]benzoate: Why Substitution Fails


Methyl 4-[(fluorosulfonyl)methyl]benzoate occupies a specific reactivity niche that prevents generic substitution. While aryl sulfonyl fluorides (e.g., methyl 4-(fluorosulfonyl)benzoate, CAS 124397-38-2) and alkyl sulfonyl fluorides are both SuFEx‑competent, their hydrolytic stability and electrophilicity differ substantially. Systematic profiling of sulfur(VI) fluorides has established that the insertion of a methylene spacer between the aromatic ring and the –SO₂F group markedly enhances aqueous stability relative to directly attached aryl‑SO₂F analogs [1]. Conversely, the benzylic carbon in the target compound provides a secondary site for functionalization (e.g., halogenation or cross‑coupling) that is absent in aryl‑sulfonyl‑only structures [2]. Generic substitution with an aryl sulfonyl fluoride therefore risks (i) premature hydrolysis under physiological or basic aqueous conditions and (ii) loss of the synthetic flexibility afforded by the benzylic methylene unit.

Methyl 4-[(fluorosulfonyl)methyl]benzoate: Stability, Reactivity & Purity


Aqueous Stability: Benzylic vs Aryl

In a systematic study of sulfur(VI) fluoride hydrolytic stability, the introduction of a methylene spacer between the aryl ring and the –SO₂F group significantly reduced hydrolysis rates. Fragment 1e (benzylic sulfonyl fluoride) exhibited markedly greater stability than its direct aryl‑attached counterpart 1c [1]. While aryl sulfonyl fluorides hydrolyzed rapidly under physiological pH conditions, the benzylic analogs maintained integrity over extended periods [1].

Chemical Biology Covalent Inhibitor Design Hydrolytic Stability

SuFEx Reactivity Profile

Sulfonyl fluorides are renowned for their unique stability–reactivity balance. They remain stable under harsh conditions yet undergo efficient SuFEx reactions with O‑ and N‑nucleophiles in the presence of appropriate activators [1]. The benzylic sulfonyl fluoride motif of Methyl 4-[(fluorosulfonyl)methyl]benzoate participates in SuFEx click chemistry with secondary benzylic alcohols under N‑heterocyclic carbene catalysis, delivering sulfonate products in yields ranging from 62% to 99% [2]. This contrasts with sulfonyl chlorides, which are less stable and more prone to side reactions [1].

Click Chemistry SuFEx Covalent Probe Synthesis

Certified Purity & Physical Form

Methyl 4-[(fluorosulfonyl)methyl]benzoate is commercially available with a certified purity of 95% and is supplied as a powder . This contrasts with many custom‑synthesized or low‑volume sulfonyl fluorides that are sold without rigorous analytical certification or in less convenient forms (e.g., oils or solutions).

Procurement Quality Control Reproducibility

Methyl 4-[(fluorosulfonyl)methyl]benzoate: Applications


Covalent Probe Library Synthesis

The compound's benzylic sulfonyl fluoride warhead enables SuFEx‑based construction of covalent probes targeting non‑cysteine residues (Lys, Tyr, Ser, His). The enhanced hydrolytic stability of the benzylic –SO₂F group ensures probes remain intact during biological incubations, while the methyl ester provides a convenient handle for further derivatization (e.g., hydrolysis to carboxylic acid for bioconjugation) [1].

SuFEx Click Chemistry Building Block

Methyl 4-[(fluorosulfonyl)methyl]benzoate serves as a bench‑stable SuFEx electrophile for coupling with alcohols and amines. Under NHC catalysis, it participates in high‑yielding sulfonate ester formation, making it suitable for generating diverse sulfonate libraries or functional materials [2].

Benzylic Functionalization Intermediate

The benzylic methylene group offers a secondary site for halogenation, oxidation, or cross‑coupling reactions, enabling the synthesis of more complex scaffolds that retain the SuFEx‑reactive sulfonyl fluoride motif [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-[(fluorosulfonyl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.